1-Bromo-4-chloro-2-(difluoromethoxy)benzene
Overview
Description
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring.
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene typically involves halogenation reactions. One common method includes the reaction of 1-bromo-4-chloro-2-nitrobenzene with difluoromethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-Bromo-4-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(difluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
1-Bromo-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of difluoromethoxy.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of difluoromethoxy.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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